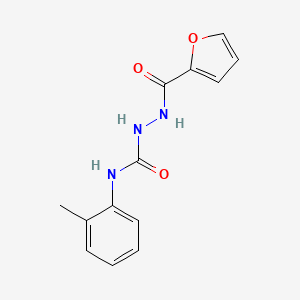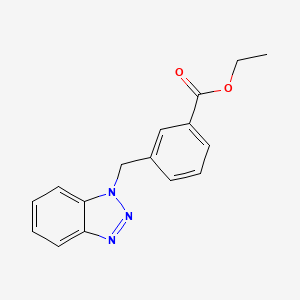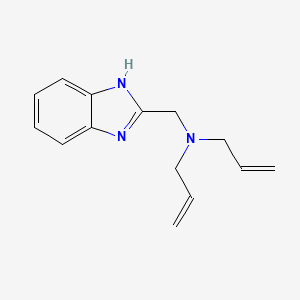
6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the class of 4-aminoquinolines. It was initially developed as an antimalarial drug, but recent studies have shown its potential in treating other diseases such as cancer and viral infections.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by interfering with the parasite's ability to digest hemoglobin, which is necessary for its survival. This compound also has immunomodulatory effects, which may contribute to its antimalarial activity. In cancer cells, this compound has been shown to inhibit autophagy, a process that helps cells survive under stress conditions. In viral infections, this compound has been shown to interfere with viral replication and entry into cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antimalarial, anticancer, and antiviral properties, this compound has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. This compound has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments. It also has limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential in treating viral infections, such as COVID-19. Several studies have shown that this compound has antiviral properties and may be effective against SARS-CoV-2, the virus responsible for COVID-19. Another area of interest is its potential in treating cancer. Several studies have shown that this compound can enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Finally, there is also interest in developing new analogs of this compound with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its antimalarial properties. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for most malaria cases. However, recent studies have also shown that this compound has potential in treating other diseases such as cancer and viral infections.
Eigenschaften
IUPAC Name |
6-chloro-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVBJOLKDGCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4-difluorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4708443.png)
![2-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4708444.png)
![2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4708451.png)
![6-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4708464.png)
![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4708478.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4708480.png)

![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)

![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)

